molecular formula C20H25N5O5S B13361423 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate

2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate

Cat. No.: B13361423
M. Wt: 447.5 g/mol
InChI Key: SYJVCZCLOBRFIZ-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate typically involves multiple steps. One common approach is the cyclocondensation of hydrazino functional groups with appropriate reagents to form the triazole ring, followed by further reactions to introduce the thiadiazole moiety . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug containing a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole structure.

    Trazodone: An antidepressant that includes a triazole ring.

Uniqueness

What sets 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate apart from these compounds is the presence of both triazole and thiadiazole rings, which may confer unique pharmacological properties and potential for diverse therapeutic applications .

Properties

Molecular Formula

C20H25N5O5S

Molecular Weight

447.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-[3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl] ethyl carbonate

InChI

InChI=1S/C20H25N5O5S/c1-5-29-20(26)30-16-14(27-3)10-13(11-15(16)28-4)18-23-25-17(21-22-19(25)31-18)12-6-8-24(2)9-7-12/h10-12H,5-9H2,1-4H3

InChI Key

SYJVCZCLOBRFIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C2=NN3C(=NN=C3S2)C4CCN(CC4)C)OC

Origin of Product

United States

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